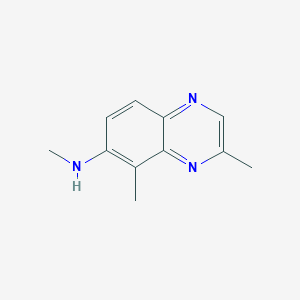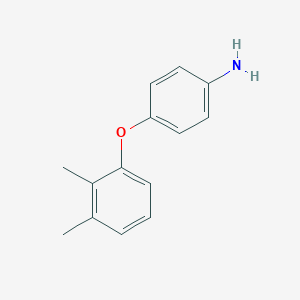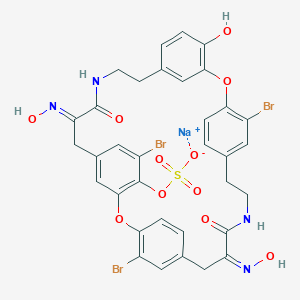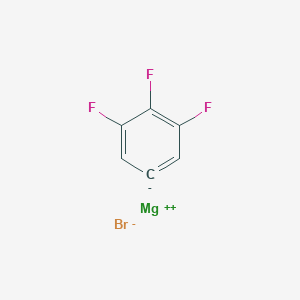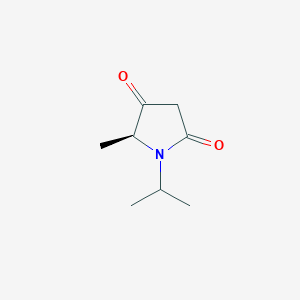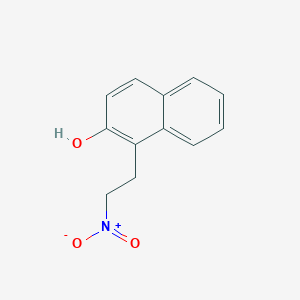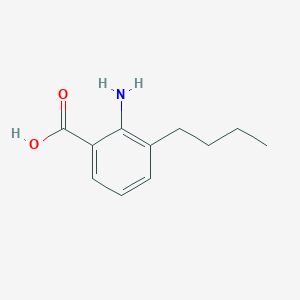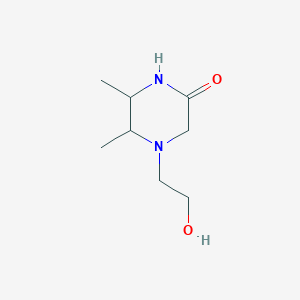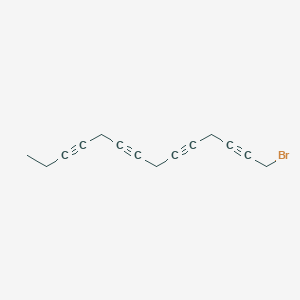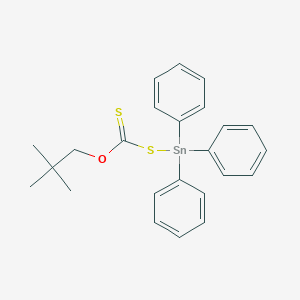
O-(2,2-dimethylpropyl) triphenylstannylsulfanylmethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(2,2-dimethylpropyl) triphenylstannylsulfanylmethanethioate is a chemical compound that has been widely used in scientific research. It is commonly referred to as DMPT and has various applications in different fields of study.
Wirkmechanismus
DMPT is believed to work by inhibiting the growth of microorganisms. It does this by disrupting the cell membrane and inhibiting the synthesis of DNA and RNA. DMPT also stimulates the secretion of growth hormone in animals, leading to increased growth rates.
Biochemical and Physiological Effects
DMPT has been found to have various biochemical and physiological effects. It has been shown to increase the activity of digestive enzymes in animals, leading to improved nutrient absorption. DMPT has also been found to improve the immune system of animals by increasing the production of antibodies. Additionally, DMPT has been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
DMPT has several advantages for lab experiments. It is easy to synthesize and has a long shelf life. It is also stable under different environmental conditions, making it suitable for use in various experiments. However, DMPT has some limitations. It is toxic to aquatic organisms and can cause environmental damage if not used properly. Additionally, its effects on humans are not well understood, and further research is needed to determine its safety.
Zukünftige Richtungen
Several future directions for DMPT research can be identified. One area of interest is the development of new methods for synthesizing DMPT that are more efficient and environmentally friendly. Another area of interest is the investigation of DMPT's effects on different microorganisms and its potential use as an antimicrobial agent. Additionally, further research is needed to determine the safety and efficacy of DMPT in humans and animals.
Conclusion
In conclusion, DMPT is a chemical compound that has various applications in scientific research. It is synthesized by reacting triphenyltin chloride with 2,2-dimethylpropyl mercaptan in the presence of a base. DMPT has been found to have antimicrobial, antifungal, and antiviral activities, and it has been used as a growth promoter in aquaculture and animal feed. DMPT works by inhibiting the growth of microorganisms, stimulating the secretion of growth hormone in animals, and improving the immune system of animals. DMPT has several advantages for lab experiments, but it also has some limitations. Further research is needed to determine its safety and efficacy in humans and animals.
Synthesemethoden
DMPT is synthesized by reacting triphenyltin chloride with 2,2-dimethylpropyl mercaptan in the presence of a base such as potassium carbonate. The reaction occurs at room temperature and takes about 24 hours to complete. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform and acetone.
Wissenschaftliche Forschungsanwendungen
DMPT has been widely used in scientific research due to its unique properties. It has been found to have antimicrobial, antifungal, and antiviral activities. DMPT has also been used as a growth promoter in aquaculture and animal feed. Additionally, it has been used in the synthesis of other organic compounds.
Eigenschaften
IUPAC Name |
O-(2,2-dimethylpropyl) triphenylstannylsulfanylmethanethioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS2.3C6H5.Sn/c1-6(2,3)4-7-5(8)9;3*1-2-4-6-5-3-1;/h4H2,1-3H3,(H,8,9);3*1-5H;/q;;;;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKVTIZLQNLEBA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC(=S)S[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26OS2Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(2,2-dimethylpropyl) triphenylstannylsulfanylmethanethioate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

